
タルチレリン
概要
説明
タルチレリンは、チロトロピン放出ホルモン(TRH)の合成アナログであり、TRHの生理作用を模倣しますが、はるかに長い半減期と効果持続時間を持ちます . タルチレリンは、主に脊髄小脳失調症や脊髄性筋萎縮症などの神経変性疾患における潜在的な治療効果について研究されています .
製法
合成経路と反応条件: タルチレリンの合成には、中間体の調製から始まるいくつかのステップが含まれます。 1つの方法は、L-アスパラギンを原料とし、フリーデル・クラフツアシル化、エステル化、メチル化、水素化を経てS-1-メチル-4,5-ジヒドロオロチン酸を生成します . この中間体を次にHis(Trt)-Pro-NH2と反応させると、縮合反応によりタルチレリンが生成されます . 最終生成物は精製、脱塩、凍結乾燥してタルチレリンを得ます .
工業生産方法: 大規模生産の場合、合成方法は、SM1とSM2を原料として使用します。 このプロセスには、縮合反応、Boc基の除去、Trt基の除去によるタルチレリンの生成が含まれます . この方法は、不純物が少なく、収率と純度が高いことを保証します .
科学的研究の応用
Neuroprotective Effects
Overview
Taltirelin has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that Taltirelin may inhibit monoamine oxidase B (MAO-B), reduce oxidative stress, and prevent apoptosis in dopaminergic neurons.
Key Findings
- In Vitro Studies : Taltirelin demonstrated a significant reduction in reactive oxygen species (ROS) and apoptosis in SH-SY5Y cells exposed to neurotoxic agents like MPP+ and rotenone. It also lowered levels of phosphorylated tau and α-synuclein fragments, which are associated with PD pathology .
- In Vivo Studies : In mouse models of PD induced by MPTP and rotenone, Taltirelin improved locomotor function and preserved dopaminergic neurons in the substantia nigra .
Study Type | Model Used | Dosage | Key Outcomes |
---|---|---|---|
In Vitro | SH-SY5Y Cells | 5 μM | Reduced ROS, apoptosis; lower p-tau levels |
In Vivo | MPTP-induced Mice | 1 mg/kg | Improved locomotion; preserved dopaminergic neurons |
Alleviation of Cancer-Related Fatigue
Overview
Taltirelin has shown promise in alleviating fatigue-like behavior in mouse models of cancer, particularly those undergoing chemotherapy. This application is crucial as cancer-related fatigue significantly impacts the quality of life for patients.
Key Findings
- Behavioral Studies : Taltirelin administration led to a notable reduction in fatigue-like symptoms in mice treated with Adriamycin, a common chemotherapeutic agent. The study suggests that Taltirelin may enhance overall well-being during cancer treatment .
Study Type | Model Used | Treatment | Key Outcomes |
---|---|---|---|
Behavioral | Chemotherapy Mouse Model | Taltirelin | Reduced fatigue-like behavior |
Treatment for Obstructive Sleep Apnea
Overview
Taltirelin's ability to activate hypoglossal motor neurons suggests potential applications in treating obstructive sleep apnea (OSA). The compound enhances tongue muscle activity, which is vital for maintaining airway patency during sleep.
Key Findings
- Motor Activity Studies : Research indicates that Taltirelin increases tongue motor activity significantly during wakefulness compared to non-REM and REM sleep states. This suggests its potential utility in improving respiratory function during sleep .
Study Type | Model Used | Administration Type | Key Outcomes |
---|---|---|---|
In Vivo | Sleep-Wake Rat Model | Systemic/Local | Increased tongue muscle activity; sustained effects |
Potential Reversal Agent for Opioid-Induced Respiratory Depression
Overview
There is ongoing research into whether Taltirelin can serve as a reversal agent for opioid-induced respiratory depression, a significant concern in pain management.
Key Findings
作用機序
生化学分析
Biochemical Properties
Taltirelin interacts with the thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR) . Upon binding of Taltirelin, different conformational changes occur in the transmembrane domains of the receptor . These structural changes may be responsible for the lower signaling potency but higher intrinsic efficacy of Taltirelin compared to TRH .
Cellular Effects
Taltirelin exhibits neuroprotective effects in both cellular and animal models of Parkinson’s disease . It reduces the generation of reactive oxygen species (ROS) induced by MPP+ or rotenone, alleviates apoptosis, and rescues the viability of SH-SY5Y cells and rat primary midbrain neurons . Taltirelin also lowers the level of p-tau (S396) and asparagine endopeptidase (AEP) cleavage products, tau N368 and α-synuclein N103 fragments, accompanied by a lower intracellular monoamine oxidase-B (MAO-B) activity .
Molecular Mechanism
Taltirelin exerts its effects at the molecular level through binding interactions with the TRH receptor . Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway . This ultimately leads to upregulation of thyroid hormones .
Temporal Effects in Laboratory Settings
Taltirelin exhibits lower binding affinities than TRH and lower signaling potency via the inositol-1,4,5-trisphosphate/calcium pathway than TRH . Taltirelin exhibits higher intrinsic efficacy than TRH in stimulating inositol-1,4,5-trisphosphate second messenger generation .
Dosage Effects in Animal Models
When the Taltirelin dose exceeded 0.2 mg/kg, total T4 increased significantly, whereas FT4 and FT3 did not change . In the subacute MPTP-induced and chronic rotenone-induced PD mice models, Taltirelin (1 mg/kg) significantly improved the locomotor function and preserved dopaminergic neurons in the substantia nigra (SN) .
Metabolic Pathways
Taltirelin is involved in the hypothalamus-pituitary-thyroid (HPT) axis, which maintains normal metabolic balance and homeostasis in the human body . By binding to the TRH receptor, Taltirelin regulates the secretion of thyrotropin (TSH), thyroid hormones (TH), and TRH .
Transport and Distribution
The extent of absorption of Taltirelin, calculated from the ratio of urinary excretion after oral and intravenous administration, was 9 and 21% of the dose in rats and dogs, respectively . Most of the absorbed Taltirelin was excreted mainly in urine .
Subcellular Localization
Given its role in the HPT axis and its interaction with the TRH receptor, it is likely that Taltirelin is localized in the cell membrane where the TRH receptor is located .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Taltirelin involves several steps, starting with the preparation of intermediates. One method uses L-asparagine as a starting material, which undergoes Friedel-Crafts acylation, esterification, methylation, and hydrogenation to form S-1-methyl-4,5-dihydro-orotic acid . This intermediate is then reacted with His(Trt)-Pro-NH2 to form Taltirelin through a condensation reaction . The final product is purified, desalted, and freeze-dried to obtain Taltirelin .
Industrial Production Methods: For large-scale production, the synthesis method involves using SM1 and SM2 as starting materials. The process includes condensation reactions, Boc group removal, and Trt group removal to form Taltirelin . This method ensures high yield and purity with fewer impurities .
化学反応の分析
反応の種類: タルチレリンは、ペプチド結合形成や加水分解など、さまざまな化学反応を起こします。 生理的条件下では安定しており、酸化や還元を容易に起こしません .
一般的な試薬と条件: タルチレリンの合成には、トリフルオロ酢酸、メタノール、アセトンなどの試薬が使用されます . 反応は通常、制御された温度と撹拌条件で行われ、高純度と高収率を確保します .
生成される主な生成物: タルチレリンの合成から生成される主な生成物は、タルチレリンそのものであり、高純度で不純物が最小限です .
科学研究への応用
タルチレリンは、特に神経学と薬理学の分野で、科学研究にいくつかの応用があります。 タルチレリンは、パーキンソン病の動物モデルで運動機能を改善することが示されており、ジスキネジアを引き起こしません . さらに、タルチレリンは神経保護効果があり、中枢神経系におけるドーパミン放出を促進することができます . タルチレリンは、他の神経変性疾患の治療における可能性についても研究されています .
類似化合物との比較
生物活性
Taltirelin (TAL) is a synthetic analog of thyrotropin-releasing hormone (TRH), primarily recognized for its neuroprotective and motor function-enhancing properties. This article explores the biological activities of Taltirelin, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Taltirelin operates primarily through its interaction with the human TRH receptor (TRH-R). Research indicates that Taltirelin acts as a superagonist , exhibiting higher intrinsic efficacy compared to TRH itself. This superagonism facilitates enhanced signaling through the inositol-1,4,5-trisphosphate/calcium pathway, which is critical for various physiological responses in the central nervous system (CNS) .
Key Findings:
- Binding Affinity : Taltirelin shows lower binding affinities than TRH but higher intrinsic efficacy in stimulating intracellular signaling pathways.
- Dopaminergic Effects : Taltirelin has been shown to stimulate the release of endogenous dopamine (DA) in the CNS, which is particularly beneficial in models of Parkinson's disease (PD) characterized by dopaminergic neuron loss .
Parkinson’s Disease
Taltirelin has demonstrated significant potential in improving motor functions in animal models of Parkinson’s disease. In studies involving hemi-Parkinsonian rat models, administration of Taltirelin resulted in notable improvements in locomotor function without inducing dyskinesia, a common side effect associated with dopaminergic therapies .
Table 1: Effects of Taltirelin on Motor Function in PD Models
Study | Dose (mg/kg) | Duration | Key Findings |
---|---|---|---|
1-10 | 7 days | Improved locomotor function and DA release without dyskinesia | |
1 | 14 days | Preserved dopaminergic neurons and reduced oxidative stress |
Neuroprotective Properties
Taltirelin exhibits neuroprotective effects by inhibiting monoamine oxidase-B (MAO-B), reducing oxidative stress, and preventing neuronal apoptosis. In vitro studies have shown that Taltirelin can decrease reactive oxygen species (ROS) generation and promote neuronal survival under stress conditions .
Case Study: Neuroprotection in PD Models
In a subacute MPTP-induced PD mouse model, Taltirelin administration significantly improved locomotor functions and preserved dopaminergic neurons in the substantia nigra. The treatment also resulted in decreased levels of phosphorylated tau and α-synuclein, indicating a reduction in pathological processes associated with neurodegeneration .
Additional Biological Activities
Recent studies have explored Taltirelin's effects beyond neuroprotection. Notably, it has been investigated for its role in enhancing muscle activity during sleep. In experimental models, Taltirelin administration increased tongue muscle activity, suggesting potential applications for obstructive sleep apnea (OSA) treatment .
特性
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZAIAZUDWIVPM-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043763 | |
Record name | Taltirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103300-74-9 | |
Record name | Taltirelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103300-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taltirelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taltirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALTIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOZ62MV6A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of taltirelin binding to TRH-R?
A1: Taltirelin binding to TRH-R triggers a cascade of intracellular events. These include modulation of various phosphosignaling pathways, such as those involving small GTPases, MAP kinases, Ser/Thr- and Tyr-protein kinases, Wnt/β-catenin, and members of the Hippo pathway []. Notably, taltirelin's impact on these pathways differs from TRH, indicating a degree of biased agonism at the TRH receptor [].
Q2: Does taltirelin affect dopamine neurotransmission?
A2: Research suggests that taltirelin may enhance dopamine neurotransmission [, ]. Studies in rats demonstrate that taltirelin administration increases the extracellular levels of dopamine and its metabolites in brain regions like the nucleus accumbens and corpus striatum []. This effect on dopamine release appears to be more potent and longer-lasting compared to TRH [].
Q3: Does taltirelin have similar endocrine effects as TRH?
A3: While taltirelin mimics TRH's actions in the central nervous system, it exerts minimal effects on the release of thyrotropin (TSH) from the anterior pituitary gland [, ]. This characteristic distinguishes taltirelin from TRH and makes it a more desirable candidate for targeting CNS disorders without significant endocrine side effects.
Q4: What is the molecular formula and weight of taltirelin hydrate?
A4: The molecular formula of taltirelin hydrate is C16H24N6O5 • 4H2O. Its molecular weight is 460.48 g/mol.
Q5: How does the crystalline form of taltirelin affect its stability and applications?
A5: Taltirelin exists in different crystalline forms, with the alpha form being particularly important for pharmaceutical applications [, , ]. Controlling the crystallization process is crucial for obtaining the desired alpha form, which exhibits better stability and facilitates easier formulation, storage, and transportation [, , ].
Q6: How is taltirelin absorbed and distributed in the body?
A6: Following oral administration, taltirelin demonstrates absorption in both rats and dogs, although the extent of absorption varies between species []. The bioavailability of taltirelin is relatively low, with reported values of 3.9% in rats and 18.5% in dogs []. The compound exhibits low plasma protein binding in both rats and dogs [].
Q7: What is the primary route of taltirelin elimination?
A7: In both rats and dogs, the primary route of taltirelin excretion is through urine []. A significant portion of the administered dose is excreted within 48 hours [].
Q8: What are the major metabolites of taltirelin?
A8: The primary metabolites of taltirelin identified in plasma and urine of rats and dogs include (−)-N-[(S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinyl carbonyl]-L-histidyl-L-proline (“Acid”) and (S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinecarboxylic acid (“MDOA”) [].
Q9: Does the pharmacokinetic profile of taltirelin change with repeated administration?
A9: Studies in rats indicate that repeated oral administration of taltirelin leads to an increase in Cmax, t1/2, and AUCinf values of blood radioactivity compared to the first dose, suggesting a potential for accumulation [].
Q10: Has taltirelin demonstrated efficacy in animal models of neurological disorders?
A10: Yes, taltirelin has shown promising results in several animal models. For instance, it improves motor function in a rat model of Parkinson's disease without inducing dyskinesia, a common side effect of some Parkinson's medications []. Additionally, taltirelin demonstrates efficacy in treating motor dysfunction in a rat model of spinocerebellar degeneration [].
Q11: Does taltirelin cross the blood-brain barrier?
A11: Yes, taltirelin can cross the blood-brain barrier, albeit less effectively than other TRH analogs like montirelin []. This ability to penetrate the brain is essential for its central nervous system effects.
Q12: Are there any specific drug delivery strategies being explored for taltirelin?
A12: While taltirelin is orally bioavailable, its bioavailability is relatively low []. Researchers are exploring strategies to enhance its delivery to the central nervous system, including the development of new formulations and delivery systems [].
Q13: Are there other TRH analogs with potential therapeutic benefits?
A13: Yes, several other TRH analogs are under investigation for various neurological and other conditions. Montirelin (NS-3) and rovatirelin are two examples of TRH analogs that have shown promise in preclinical and clinical studies [, ].
Q14: What are some key milestones in the development of taltirelin?
A14: Taltirelin hydrate was first synthesized as a more stable and potent analog of TRH []. It received approval for the treatment of spinocerebellar degeneration in Japan in 2000, marking a significant milestone in its development [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。